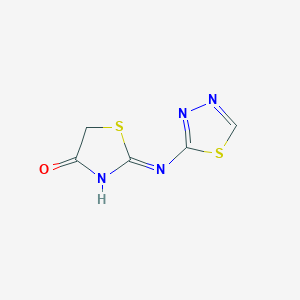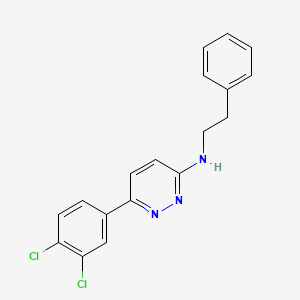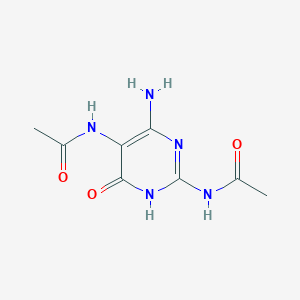
N,N'-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide is a compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of an amino group and an oxo group on a dihydropyrimidine ring, with two acetamide groups attached. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent to replace the glutamic acid part of a related compound with primary, secondary, and aryl amines . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can disrupt the growth of rapidly dividing cells, making it effective against certain types of cancer.
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: A well-known DHFR inhibitor used in cancer treatment.
Pemetrexed: Another DHFR inhibitor with a similar structure and therapeutic application.
Uniqueness
N,N’-(6-Amino-4-oxo-1,4-dihydropyrimidine-2,5-diyl)diacetamide is unique due to its specific structural modifications, which may confer different biological activities and therapeutic potentials compared to similar compounds. Its ability to undergo various chemical reactions and its potential antiviral activity further distinguish it from other related compounds .
Propiedades
Número CAS |
90180-99-7 |
|---|---|
Fórmula molecular |
C8H11N5O3 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
N-(2-acetamido-4-amino-6-oxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C8H11N5O3/c1-3(14)10-5-6(9)12-8(11-4(2)15)13-7(5)16/h1-2H3,(H,10,14)(H4,9,11,12,13,15,16) |
Clave InChI |
SZDLFDODOAQYKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(N=C(NC1=O)NC(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


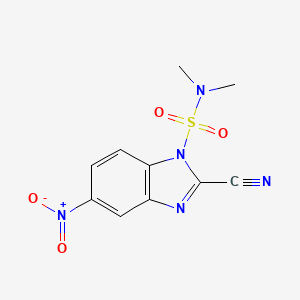

![Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-](/img/structure/B12928450.png)



![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)
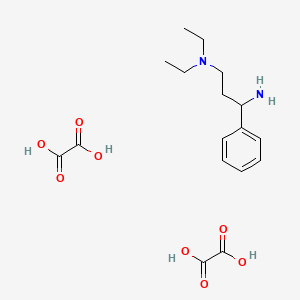
![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)
